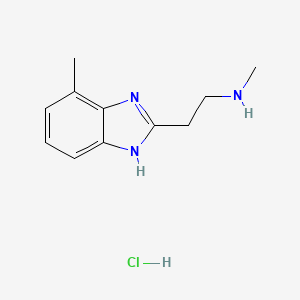

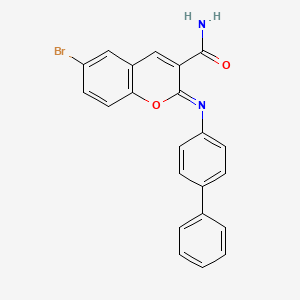

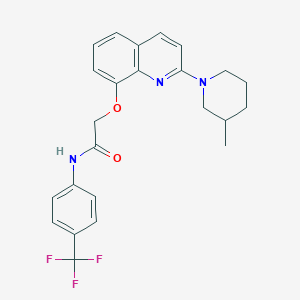

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide, also known as MNI-137, is a novel compound that has garnered attention in scientific research due to its potential therapeutic properties. MNI-137 belongs to the class of benzofuran derivatives and is being studied for its potential use in treating various neurological disorders.

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets could be enzymes or proteins essential for microbial growth .

Mode of Action

It is suggested that similar compounds may interact with their targets, leading to inhibition of essential processes and resulting in antimicrobial effects .

Biochemical Pathways

Based on its antimicrobial activity, it can be inferred that it may interfere with the synthesis of key components of microbial cells, thereby inhibiting their growth .

Result of Action

Based on its antimicrobial activity, it can be inferred that it may lead to the death of microbial cells by inhibiting essential processes .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of studying N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide in the laboratory is that the compound has shown promising results in animal models of neurodegenerative diseases. However, one of the limitations of studying this compound is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its therapeutic potential.

Orientations Futures

There are several future directions for the study of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide. One area of research could be to further investigate the compound's mechanism of action in order to better understand its therapeutic potential. Another area of research could be to study the compound's effects on other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, the development of more potent derivatives of this compound could be explored in order to improve its therapeutic efficacy.

Méthodes De Synthèse

The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide involves the reaction of 2-amino-5-(4-methoxyphenyl)isoxazole with 2-bromo-3-methylbenzofuran-5-carboxylic acid followed by the coupling of the resulting intermediate with N-methylmorpholine. The final product is obtained after purification through column chromatography.

Applications De Recherche Scientifique

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic properties. The compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in treating depression, anxiety, and epilepsy.

Analyse Biochimique

Biochemical Properties

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions suggest that this compound may have antioxidant properties, potentially reducing oxidative damage in cells . Additionally, the compound has shown binding affinity to certain receptor proteins, indicating its potential role in modulating signal transduction pathways.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. In neuronal cells, the compound has been found to influence cell signaling pathways, particularly those involving neurotransmitter release and synaptic plasticity. This suggests a potential role in neuroprotection and cognitive enhancement. Furthermore, in cancer cell lines, this compound has demonstrated the ability to modulate gene expression related to cell proliferation and apoptosis, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and altering gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including enhanced antioxidant defense mechanisms and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been found to exert beneficial effects, such as neuroprotection and anti-inflammatory activity. At high doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of the compound, followed by conjugation reactions involving glutathione and glucuronic acid. These metabolic processes result in the formation of various metabolites, which are subsequently excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress. Additionally, post-translational modifications, such as phosphorylation, may influence the targeting of the compound to specific subcellular compartments, further modulating its biological activity .

Propriétés

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-24-16-8-6-13(7-9-16)18-11-15(22-26-18)12-21-20(23)19-10-14-4-2-3-5-17(14)25-19/h2-11H,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPCWYMRXUQOLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-2-(sec-butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621666.png)

![2-[(2,5-Dimethylbenzyl)thio]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2621668.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-benzyl-3-thiophen-2-ylpyrazole-4-carboxylate](/img/structure/B2621669.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2621677.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2621678.png)